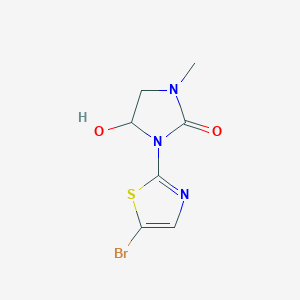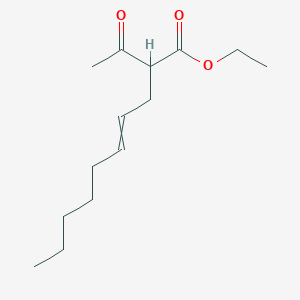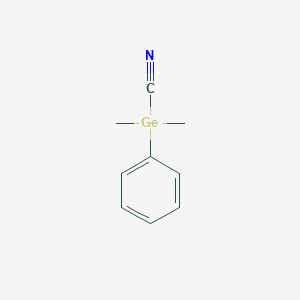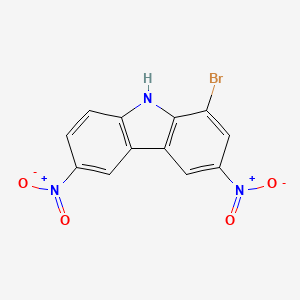
1-Bromo-3,6-dinitro-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,6-dinitro-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3,6-dinitro-9H-carbazole can be synthesized through a multi-step process involving the bromination and nitration of carbazole. The typical synthetic route involves:
Bromination: Carbazole is brominated using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.
Nitration: The brominated carbazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of bromination and nitration can be scaled up for industrial synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3,6-dinitro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or catalytic hydrogenation.
Oxidation: Specific oxidizing agents depending on the desired transformation.
Major Products:
Substitution: Products with nucleophiles replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Applications De Recherche Scientifique
1-Bromo-3,6-dinitro-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3,6-dinitro-9H-carbazole depends on its specific application. In organic electronics, its role as a building block in semiconductors involves the formation of π-conjugated systems that facilitate charge transport . In pharmaceuticals, the nitro and bromo groups can participate in various biochemical interactions, although detailed mechanisms are context-specific .
Comparaison Avec Des Composés Similaires
3,6-Dibromo-9H-carbazole: Similar structure but with two bromine atoms instead of nitro groups.
3,6-Dinitro-9H-carbazole: Lacks the bromine atom, affecting its reactivity and applications.
1-Bromo-9H-carbazole: Lacks the nitro groups, making it less reactive in certain contexts.
Uniqueness: 1-Bromo-3,6-dinitro-9H-carbazole is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
64032-84-4 |
|---|---|
Formule moléculaire |
C12H6BrN3O4 |
Poids moléculaire |
336.10 g/mol |
Nom IUPAC |
1-bromo-3,6-dinitro-9H-carbazole |
InChI |
InChI=1S/C12H6BrN3O4/c13-10-5-7(16(19)20)4-9-8-3-6(15(17)18)1-2-11(8)14-12(9)10/h1-5,14H |
Clé InChI |
PIKBEVHOTIJHDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C(=CC(=C3)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


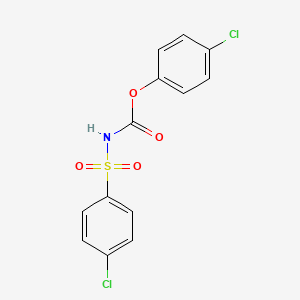
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
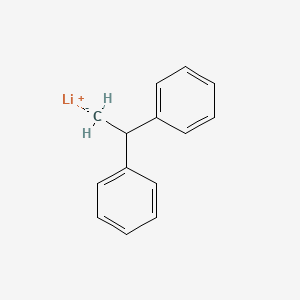
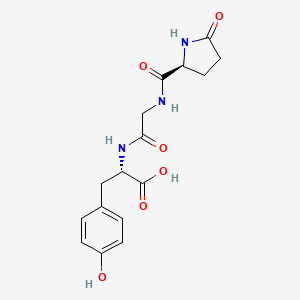

![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)
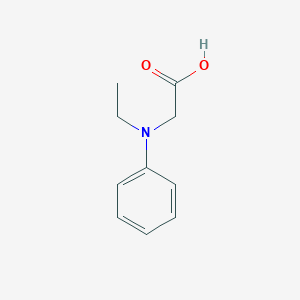
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)
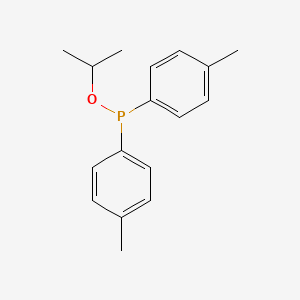
![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
